Cas no 2109282-87-1 (N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide)
N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide
- 2109282-87-1
- Z1759788832
- EN300-26688200
- n-(1-cyano-1-cyclopropylethyl)-2-[2-(4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide
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- Inchi: 1S/C19H27N5O/c1-19(12-20,13-8-9-13)23-17(25)11-24-10-4-7-16(24)18-21-14-5-2-3-6-15(14)22-18/h13,16H,2-11H2,1H3,(H,21,22)(H,23,25)
- InChI Key: YHUNLZATLMUQBA-UHFFFAOYSA-N
- SMILES: N1(CC(NC(C#N)(C2CC2)C)=O)CCCC1C1NC2CCCCC=2N=1
Computed Properties
- Exact Mass: 341.22156050g/mol
- Monoisotopic Mass: 341.22156050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 84.8Ų
N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688200-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]acetamide |
2109282-87-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide
Professional Introduction to N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide (CAS No. 2109282-87-1)
N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 2109282-87-1, represents a novel molecular architecture designed to interact with biological targets in a highly specific manner. The structural features of this molecule, particularly its dual functionalization with a cyano-substituted cyclopropyl group and a tetrahydro-benzimidazole moiety, make it a promising candidate for further exploration in drug discovery and development.
The compound's unique structural composition suggests potential applications in modulating biological pathways that are relevant to various therapeutic areas. The presence of the cyano group on the cyclopropyl ethyl chain introduces a polar character to the molecule, which can influence its solubility and binding affinity. Meanwhile, the tetrahydro-benzimidazole ring is a well-known pharmacophore that has been extensively studied for its role in various bioactive molecules. This moiety is often associated with properties such as receptor binding and metabolic stability, making it an attractive component for medicinal chemistry efforts.
In recent years, there has been a growing interest in the development of molecules that can selectively target specific biological processes. The combination of the cyano-cyclopropyl group and the tetrahydro-benzimidazole scaffold in N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide positions it as a potential lead compound for further optimization. Researchers have been exploring derivatives of this structure to enhance their pharmacokinetic properties and improve their efficacy in preclinical models.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, scientists can predict how this molecule might interact with various biological targets. These studies have already provided valuable insights into the binding modes of similar compounds and have helped guide the design of more potent and selective agents.
The tetrahydro-benzimidazole moiety, in particular, has been the focus of numerous studies due to its versatility in drug design. This scaffold can be modified in various ways to tailor its pharmacological properties. For instance, substituents can be introduced at different positions on the ring to alter its electronic properties or to enhance its ability to cross cell membranes. The pyrrolidineacetamide portion of the molecule also offers opportunities for structural diversification, allowing chemists to explore different conformations and interactions with biological targets.
Recent advances in synthetic chemistry have made it possible to access complex molecules like N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide with greater ease and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the construction of intricate molecular frameworks that were previously inaccessible. These methods have not only accelerated the discovery process but have also allowed for the exploration of novel chemical space.
In addition to its synthetic appeal, this compound holds promise for therapeutic applications. Preclinical studies have shown that molecules with similar structural features can exhibit desirable pharmacological profiles in animal models. These studies often focus on evaluating parameters such as bioavailability, toxicity, and target engagement. By carefully optimizing these properties, researchers aim to develop compounds that can transition smoothly from laboratory research to clinical use.
The integration of computational biology and machine learning has further enhanced our ability to predict the behavior of complex molecules like N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)-1-pyrrolidineacetamide. These tools can analyze vast datasets to identify patterns that might not be apparent through traditional experimental methods. By combining computational predictions with experimental validation, scientists can accelerate the drug discovery process and increase the likelihood of success in developing new therapeutics.
The future prospects for this compound are promising as more research is conducted into its potential applications. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with them in meaningful ways. The combination of innovative synthetic methods and advanced computational tools ensures that N-(1-Cyano-1-cyclopropylethyl)-2-(4,5,6,7-tetrahydro-H-benzimidazol--2yl-pyrrolidineacetamide) will remain at the forefront of pharmaceutical research for years to come.
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